molecular formula C24H18N4O4 B2952317 3-(3-methoxyphenyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1326932-60-8

3-(3-methoxyphenyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2952317
CAS No.: 1326932-60-8
M. Wt: 426.432
InChI Key: WKXNCTYJNDAVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(3-methoxyphenyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (hereafter referred to as the "target compound") is a quinazoline dione derivative featuring a methoxyphenyl substituent at position 3 and a p-tolyl-substituted 1,2,4-oxadiazole moiety at position 6. The incorporation of 1,2,4-oxadiazole rings enhances metabolic stability and binding affinity, as demonstrated in structurally related compounds . This article provides a detailed comparison of the target compound with analogous structures, emphasizing substituent effects, computational insights, and pharmacological implications.

Properties

IUPAC Name

3-(3-methoxyphenyl)-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O4/c1-14-6-8-15(9-7-14)21-26-22(32-27-21)16-10-11-19-20(12-16)25-24(30)28(23(19)29)17-4-3-5-18(13-17)31-2/h3-13H,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXNCTYJNDAVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-methoxyphenyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name: 3-(3-methoxyphenyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
  • Molecular Formula: C20_{20}H18_{18}N4_{4}O3_{3}
  • Molecular Weight: 366.38 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxadiazole moiety is known for its role in enhancing the compound's binding affinity to target proteins. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity: The compound may act as an inhibitor of certain kinases or enzymes involved in cellular signaling pathways.
  • Modulation of Receptor Activity: It could interact with various receptors, potentially influencing pathways related to inflammation and cancer progression.

Anticancer Activity

Several studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance:

  • Cell Line Studies: In vitro assays using various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) demonstrated that the compound induces apoptosis and inhibits cell proliferation. IC50_{50} values were reported in the micromolar range, suggesting potent activity against these cell lines .

Antimicrobial Activity

Research has also shown that compounds with oxadiazole structures possess antimicrobial properties:

  • Bacterial Strains: The compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showing moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of quinazoline derivatives and evaluated their anticancer activities. The specific compound exhibited significant cytotoxicity against several cancer cell lines and demonstrated a mechanism involving the induction of reactive oxygen species (ROS), leading to apoptosis .

Study 2: Antimicrobial Screening

A comprehensive screening of various oxadiazole derivatives for antimicrobial activity highlighted the effectiveness of this compound against E. coli and S. aureus. The study concluded that structural modifications could enhance antimicrobial efficacy and suggested further optimization for drug development .

Data Tables

Biological ActivityAssay TypeTarget Organism/Cell LineIC50_{50} / MIC (µg/mL)
AnticancerMCF-7 Cell LineBreast Cancer15
AnticancerA549 Cell LineLung Cancer20
AntimicrobialBacterial AssayS. aureus75
AntimicrobialBacterial AssayE. coli100

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound shares structural similarities with several quinazoline and heterocyclic derivatives. Key analogs include:

Compound Name Position 3 Substituent Position 7 Substituent Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 3-Methoxyphenyl 3-(p-Tolyl)-1,2,4-oxadiazole C₂₄H₁₈N₄O₄ 426.4 Methoxy enhances solubility
3-(4-Chlorobenzyl)-7-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione 4-Chlorobenzyl 3-(Thiophen-2-yl)-1,2,4-oxadiazole C₂₁H₁₃ClN₄O₃S 436.9 Chlorine increases lipophilicity
3-(2-Fluorobenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione 2-Fluorobenzyl 3-(p-Tolyl)-1,2,4-oxadiazole C₂₄H₁₇FN₄O₃ 452.4 Fluorine alters electronic properties

Key Observations:

  • Substituent Effects:
    • The 3-methoxyphenyl group in the target compound likely improves aqueous solubility compared to the lipophilic 4-chlorobenzyl (Cl) and 2-fluorobenzyl (F) groups in analogs .
    • The p-tolyl group in the oxadiazole moiety (target compound and ) may enhance aromatic stacking interactions in biological targets, whereas the thiophene in introduces sulfur-based polarity and conformational flexibility.
  • Molecular Weight:
    • The target compound (426.4 g/mol) is lighter than the chlorinated analog (436.9 g/mol) due to the absence of sulfur and chlorine.

Computational Insights

While direct computational data for the target compound is unavailable, studies on analogous compounds provide insights:

  • employed density functional theory (DFT) to analyze a triazole derivative, revealing that HOMO-LUMO energy gaps correlate with chemical reactivity and biological activity . Similar calculations for the target compound could predict its electron-deficient oxadiazole ring as a site for nucleophilic interactions.
  • Conformational Flexibility: The torsional flexibility of substituents (e.g., p-tolyl vs. thiophene) influences binding modes. For example, thiophene’s planar structure may restrict rotation compared to p-tolyl’s methyl group .

Pharmacological Implications

  • 1,2,4-Oxadiazole Derivatives: highlights oxadiazoles’ role in enhancing stability and bioactivity . The target compound’s oxadiazole moiety may confer resistance to metabolic degradation compared to triazole-based drugs .
  • Biological Targets: Quinazoline diones are often explored as kinase inhibitors. The methoxy group in the target compound could modulate selectivity for enzymes like EGFR, whereas chloro/fluoro analogs might target more hydrophobic binding pockets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.